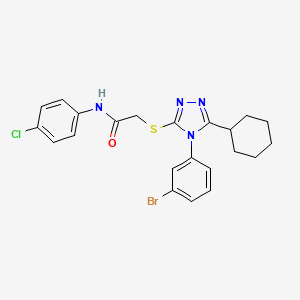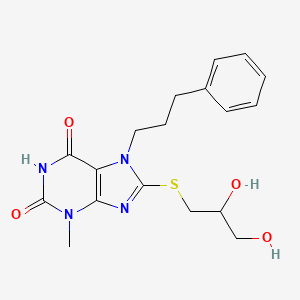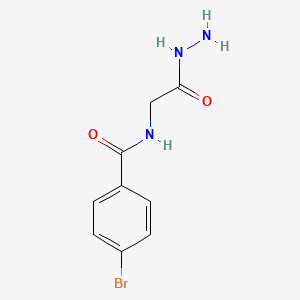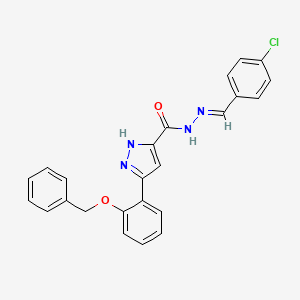![molecular formula C16H14BrN5O B15082961 3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide CAS No. 326002-03-3](/img/structure/B15082961.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a bromophenyl group through a hydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Preparation of the Hydrazide Intermediate: The hydrazide intermediate is prepared by reacting 3-bromobenzaldehyde with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the benzotriazole moiety with the hydrazide intermediate in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is investigated for its antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can bind to metal ions, inhibiting the activity of metalloenzymes. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-benzotriazol-1-yl)propanehydrazide
- 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide
- 3-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide is unique due to the presence of the bromine atom in the phenyl ring, which can enhance its reactivity and binding affinity in biological systems. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
326002-03-3 |
|---|---|
Fórmula molecular |
C16H14BrN5O |
Peso molecular |
372.22 g/mol |
Nombre IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14BrN5O/c17-13-5-3-4-12(10-13)11-18-20-16(23)8-9-22-15-7-2-1-6-14(15)19-21-22/h1-7,10-11H,8-9H2,(H,20,23)/b18-11+ |
Clave InChI |
CMMCJLKPAKUPDP-WOJGMQOQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC(=CC=C3)Br |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082893.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082916.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082924.png)
![2-ethoxy-4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B15082929.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15082948.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
![2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)

